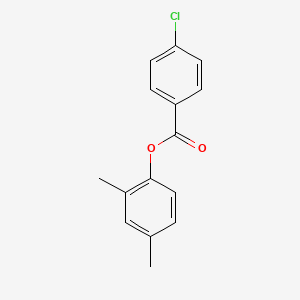![molecular formula C15H14N2O2 B11960712 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11960712.png)
3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine typically involves the condensation reaction between 3,4-dimethylaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:
[ \text{3,4-dimethylaniline} + \text{2-nitrobenzaldehyde} \rightarrow \text{N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine can be used as an intermediate for the synthesis of more complex molecules. Its imine group can participate in various reactions, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to develop compounds with specific biological activities.
Industry
In materials science, N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine could be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imine group could form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N-[(E)-(2-chlorophenyl)methylidene]amine
- N-(3,4-dimethylphenyl)-N-[(E)-(2-methylphenyl)methylidene]amine
- N-(3,4-dimethylphenyl)-N-[(E)-(2-hydroxyphenyl)methylidene]amine
Uniqueness
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine is unique due to the presence of both the nitro and imine groups, which confer distinct chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the imine group can undergo various nucleophilic additions.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17(18)19/h3-10H,1-2H3 |
InChI Key |
DIITZWNBRYKCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



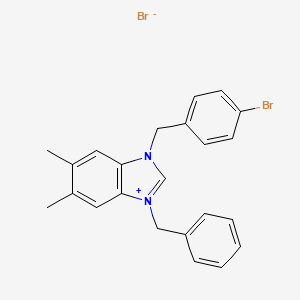
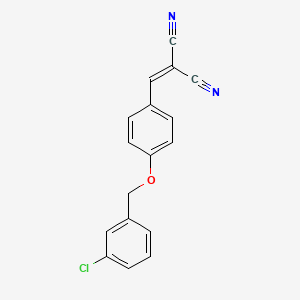




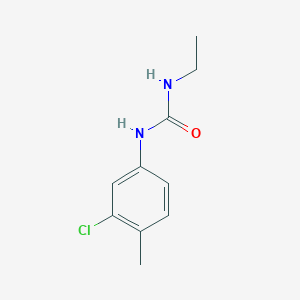
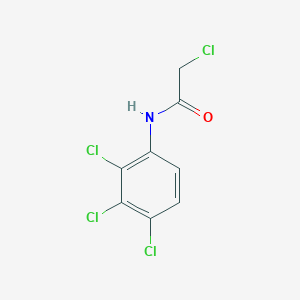
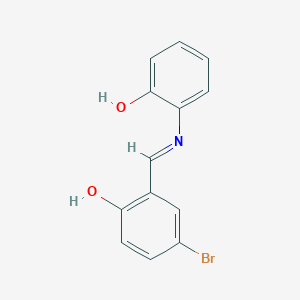
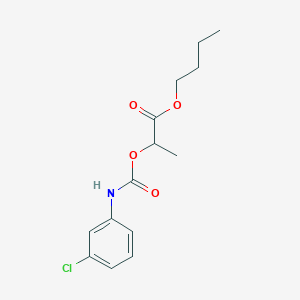
![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)
